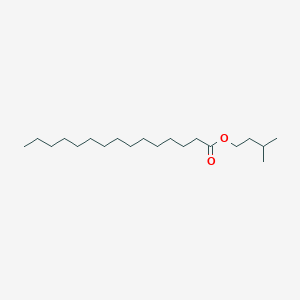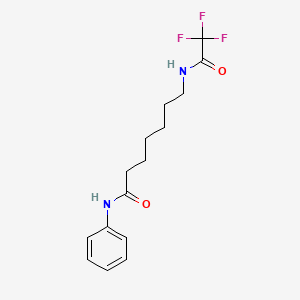
3-Methylbutyl pentadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is characterized by its hydrophobic nature and relatively neutral behavior . It is commonly used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylbutyl pentadecanoate can be synthesized through esterification reactions involving pentadecanoic acid and 3-methylbutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 3-Methylbutyl pentadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and amides.
科学研究应用
3-Methylbutyl pentadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in lipid metabolism and as a model compound for fatty acid esters.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
作用机制
The mechanism of action of 3-Methylbutyl pentadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The ester can be hydrolyzed by esterases, releasing pentadecanoic acid and 3-methylbutanol, which can then participate in various metabolic pathways . The compound’s hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and function .
相似化合物的比较
- Isoamyl decanoate
- Isopentyl decanoate
- 3-Methylbutyl decanoate
Comparison: 3-Methylbutyl pentadecanoate is unique due to its specific ester linkage and the presence of a branched alkyl chain. This structural feature imparts distinct physicochemical properties, such as higher hydrophobicity and specific interactions with lipid membranes, compared to its linear counterparts .
属性
CAS 编号 |
827032-03-1 |
|---|---|
分子式 |
C20H40O2 |
分子量 |
312.5 g/mol |
IUPAC 名称 |
3-methylbutyl pentadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20(21)22-18-17-19(2)3/h19H,4-18H2,1-3H3 |
InChI 键 |
OTEMMEILUZWZME-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(=O)OCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(4-fluorophenyl)-](/img/structure/B12526405.png)
![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)
![3-Pentanone, 1-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-](/img/structure/B12526429.png)
silane](/img/structure/B12526432.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methylaniline](/img/structure/B12526436.png)


![Thieno[3,2-e][2,1,3]benzoselenadiazole](/img/structure/B12526461.png)

![2,3-Bis(E)({[4-(dibutylamino)phenyl]methylidene}amino)but-2-enedinitrile](/img/structure/B12526468.png)



